N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide
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Overview
Description
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrazole, triazole, and benzamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone, followed by cyclization.
Introduction of the triazole ring: This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Attachment of the sulfanyl group: This can be done via a nucleophilic substitution reaction.
Formation of the benzamide moiety: This involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.
Materials Science: It can be used in the design of new materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methoxybenzamide is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.
Properties
Molecular Formula |
C37H36N6O6S |
---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C37H36N6O6S/c1-46-27-16-12-24(13-17-27)30-21-32(25-14-18-28(47-2)19-15-25)43(41-30)35(44)23-50-37-40-39-34(42(37)31-10-5-6-11-33(31)49-4)22-38-36(45)26-8-7-9-29(20-26)48-3/h5-20,32H,21-23H2,1-4H3,(H,38,45) |
InChI Key |
WYNXWJQBXKEIRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC(=CC=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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